Ethyl 3-(1h-indol-3-yl)propanoate
Description
Ethyl 3-(1H-indol-3-yl)propanoate is an indole-derived ester with a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . It is structurally characterized by a propanoate ethyl ester chain attached to the 3-position of the indole ring. Key synonyms include Tryptophan ethyl ester and DL-Tryptophan ethyl ester, highlighting its relationship to the amino acid tryptophan . The compound is typically synthesized via esterification or condensation reactions, as evidenced by its preparation from 3-(1H-indol-3-yl)propanoic acid and ethanol under standard conditions . Physical properties include a melting point of 44–45°C and a semi-solid or oil-like consistency depending on the synthetic route .
Properties
CAS No. |
40641-03-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 |
InChI Key |
ZMGHKYYNDUANOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)CCC1=CNC2=CC=CC=C21 |
Other CAS No. |
40641-03-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The addition of a phenyl group at indole C5 (Compound 28) introduces steric bulk, which may hinder enzymatic degradation, while the cyclohexenone-amino group in Compound 3j enhances hydrogen-bonding capacity, correlating with antifungal properties .
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